molecular formula C13H9ClF3NO2 B1429896 (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol CAS No. 1160430-73-8

(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol

Cat. No. B1429896
CAS RN: 1160430-73-8
M. Wt: 303.66 g/mol
InChI Key: RHHDFUAKRUVQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol, also known as 4-CTMP, is a novel synthetic compound with potential applications in a variety of fields, including scientific research, medicine, and biochemistry. It is a colorless, water-soluble liquid with a distinct odor, and is classified as an alkyl halide. 4-CTMP has been studied extensively in recent years due to its interesting properties, and its potential for a variety of applications.

Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl group in this compound is a common feature in many pharmaceutical drugs. It can enhance the biological activity and metabolic stability of potential drug candidates. For instance, the presence of the trifluoromethyl group has been associated with a variety of pharmacological activities, making it a valuable moiety in drug design and development .

Antimicrobial Research

The compound has shown potential as an inhibitor of bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence. This suggests its use in antimicrobial research, particularly in the search for new treatments against resistant bacterial strains .

properties

IUPAC Name

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO2/c14-11-5-9(13(15,16)17)6-18-12(11)20-10-3-1-8(7-19)2-4-10/h1-6,19H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHDFUAKRUVQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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